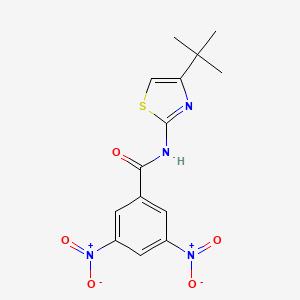

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide is a synthetic benzamide derivative characterized by a 3,5-dinitrobenzoyl group linked to a 4-tert-butyl-substituted thiazole ring via an amide bond. The 3,5-dinitro substitution on the benzene ring is a hallmark of compounds with electron-withdrawing properties, often associated with antimicrobial and antitubercular activities .

Synthesis of analogous compounds typically involves coupling 3,5-dinitrobenzoyl chloride with substituted amines or thiazole derivatives under reflux conditions, followed by purification via column chromatography or recrystallization. Yields vary significantly depending on the substituent’s reactivity, ranging from 32% to 97% in related syntheses .

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5S/c1-14(2,3)11-7-24-13(15-11)16-12(19)8-4-9(17(20)21)6-10(5-8)18(22)23/h4-7H,1-3H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGRESAPMCTLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide typically involves the reaction of 4-tert-butyl-1,3-thiazole-2-amine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

Reduction: Formation of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-diaminobenzamide.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations:

- Biological Activity: DNB1 and DNB2 (with methoxyphenoxy and benzyloxy groups) exhibit potent activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the importance of ether-linked substituents . In contrast, the 99%-yield compound from , featuring a methylthio group and chlorophenyl hydrazine, may prioritize anti-tubercular applications .

- Structural Impact : Bulky substituents like tert-butyl (target compound) or cyclooctyl () may enhance target specificity but reduce solubility. Conversely, azide or amine groups () facilitate further functionalization for drug development .

Physicochemical Properties

- Solubility: Thiazole and aryl groups may reduce aqueous solubility, necessitating prodrug strategies or nanoparticle delivery systems (as seen in for electrochemical sensors) .

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by various studies and data tables.

Chemical Structure

The compound features a thiazole ring substituted with a tert-butyl group and a dinitrobenzamide moiety. Its structural characteristics contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 μg/mL |

| Clostridium difficile | 4 μg/mL |

| Escherichia coli | Moderate Activity |

| Candida albicans | Moderate Activity |

These findings suggest that the compound may possess significant antimicrobial properties, making it a candidate for further development in treating resistant infections .

Anticancer Activity

The anticancer effects of this compound have been investigated in various cell lines. Notably, derivatives of thiazole have been shown to induce apoptosis in cancer cells.

Case Study: Anticancer Effects

In vitro studies on human cancer cell lines demonstrated the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 3.2 |

| DU145 (Prostate Cancer) | 6.8 |

| A549 (Lung Cancer) | 8.4 |

The mechanism of action appears to involve the induction of apoptosis via caspase pathways and cell cycle arrest . This highlights the potential of this compound as an anticancer agent.

Antioxidant Activity

The compound has also demonstrated antioxidant properties. Studies indicate that thiazole derivatives can inhibit lipid peroxidation effectively.

Antioxidant Efficacy

In a recent assay measuring lipid peroxidation inhibition, several derivatives showed promising results:

| Compound | EC50 (mM) |

|---|---|

| Compound 3i | 0.565 |

| Compound 3r | 0.708 |

These results suggest that modifications to the thiazole structure can enhance antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.